Cas no 2228462-43-7 (1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine)

1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-1729413
- 2228462-43-7
- 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine
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- インチ: 1S/C7H11N3/c1-3-10-5-7(4-9-10)6(2)8/h3-6H,1,8H2,2H3
- InChIKey: QTAYRBDBHVGJLU-UHFFFAOYSA-N
- SMILES: N1(C=C)C=C(C=N1)C(C)N
計算された属性
- 精确分子量: 137.095297364g/mol
- 同位素质量: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 0.1
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729413-0.1g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1729413-2.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1729413-5g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1729413-0.25g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1729413-10.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 10g |
$6266.0 | 2023-06-04 | ||
Enamine | EN300-1729413-0.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1729413-0.05g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1729413-5.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1729413-10g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1729413-1.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine |
2228462-43-7 | 1g |
$1458.0 | 2023-06-04 |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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4. Back matter
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amineに関する追加情報
Comprehensive Overview of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2228462-43-7)
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2228462-43-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This compound, characterized by its unique pyrazole core and ethenyl functional group, serves as a versatile building block for synthesizing more complex molecules. Researchers and industry professionals are increasingly exploring its potential applications due to its structural flexibility and reactivity.
The molecular structure of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine features a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, which is known for its stability and ability to participate in diverse chemical reactions. The ethenyl group attached to the pyrazole ring enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. This compound is particularly relevant in the development of pharmaceuticals, where pyrazole derivatives are often used to create drugs with anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, the demand for pyrazole-based compounds has surged, driven by their applications in drug discovery and agrochemical formulations. For instance, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine has been studied for its potential role in designing novel enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a promising candidate for developing next-generation therapeutics. Additionally, the compound's amine functionality allows for further derivatization, enabling the creation of tailored molecules for specific applications.
From an industrial perspective, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine is also of interest in the material science sector. Its incorporation into polymers and coatings can impart unique properties such as enhanced durability or thermal stability. Researchers are investigating its use in smart materials and nanotechnology, where its molecular structure could contribute to advancements in electronic devices and sensors.
The synthesis of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions, including cross-coupling and amination processes. Optimizing these synthetic routes is a key focus for chemists, as it can improve yield and reduce production costs. Recent advancements in green chemistry have also prompted the exploration of eco-friendly synthesis methods, aligning with global trends toward sustainable manufacturing.
Given the growing interest in custom synthesis and high-value intermediates, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine is poised to play a pivotal role in future research and development. Its compatibility with modern high-throughput screening techniques further enhances its appeal for drug discovery pipelines. As the scientific community continues to uncover new applications, this compound is likely to remain a subject of intense study and innovation.
In summary, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2228462-43-7) represents a fascinating intersection of chemistry and technology. Its multifaceted applications span pharmaceuticals, agrochemicals, and advanced materials, making it a compound of enduring relevance. For researchers and industry professionals seeking to leverage its potential, understanding its properties and synthetic pathways is essential for driving future breakthroughs.
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